molecular formula C7H10F2O B1428531 Ethanone, 1-(3,3-difluorocyclopentyl)- CAS No. 1202077-00-6

Ethanone, 1-(3,3-difluorocyclopentyl)-

Cat. No. B1428531
M. Wt: 148.15 g/mol
InChI Key: ULCPHYUACJRMIJ-UHFFFAOYSA-N
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Description

“Ethanone, 1-(3,3-difluorocyclopentyl)-” is a chemical compound with the CAS Number: 1202077-00-6 . It has a molecular weight of 148.15 . The IUPAC name for this compound is 1-(3,3-difluorocyclopentyl)ethan-1-one .


Molecular Structure Analysis

The InChI code for “Ethanone, 1-(3,3-difluorocyclopentyl)-” is 1S/C7H10F2O/c1-5(10)6-2-3-7(8,9)4-6/h6H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Ethanone, 1-(3,3-difluorocyclopentyl)-” is a liquid at room temperature .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It has hazard statements H303 and H320, indicating that it is harmful if swallowed and causes eye irritation . Precautionary measures include avoiding ingestion, wearing protective clothing, and washing thoroughly after handling .

properties

IUPAC Name

1-(3,3-difluorocyclopentyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c1-5(10)6-2-3-7(8,9)4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCPHYUACJRMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(3,3-difluorocyclopentyl)-

Synthesis routes and methods

Procedure details

To a solution of (rac)-3,3-difluoro-N-methoxy-N-methylcyclopentane-carboxamide (1.90 g, 9.83 mmol) in 20 mL THF at 0° C. was added methylmagnesium bromide 3.0 m in diethyl ether (6.56 mL, 19.67 mmol) slowly dropwise. The reaction mixture became white and cloudy. After 1.5 h, the reaction mixture was quenched carefully with ice and 1N HCl, and diluted with Et2O. The organic layer was washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to give (rac)-1-(3,3-difluorocyclopentyl)ethanone as a light yellow oil. 1H NMR (400 MHz, CDCl3-d) δ ppm 3.03-3.19 (m, 1 H), 2.22-2.48 (m, 2 H), 2.20 (s, 3 H), 2.03-2.16 (m, 3 H), 1.90-1.99 (m, 1 H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.56 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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